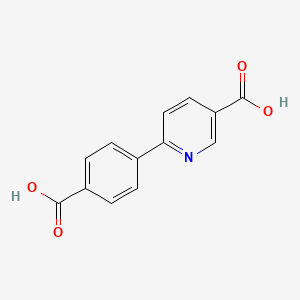

6-(4-Carboxyphenyl)nicotinic acid

Description

Overview of the Pyridine (B92270) Carboxylic Acid Class in Contemporary Chemical Research

Pyridine carboxylic acids are a class of organic compounds that consist of a pyridine ring substituted with one or more carboxyl groups. The simplest isomers, picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), are fundamental building blocks in various areas of chemical research.

The presence of both an acidic carboxylic group and a basic nitrogen atom within the pyridine ring gives these molecules unique properties, allowing them to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. This versatility makes them crucial in the development of pharmaceuticals, agrochemicals, and new materials. For instance, pyridine dicarboxylic acids are used to synthesize polyesters with unique properties suitable for applications like coatings and packaging. Furthermore, their ability to act as enzyme inhibitors is a key area of exploration in medicinal chemistry. The structural flexibility and ease of substitution on the pyridine ring allow for the fine-tuning of a compound's activity and selectivity, making pyridine carboxylic acid derivatives highly valuable scaffolds for drug discovery.

Historical Context of Nicotinic Acid Derivatives in Academic Inquiry

The history of nicotinic acid, the core of the title compound, is rich and dates back to the 19th century. Initially synthesized in the 1860s through the oxidation of nicotine, it was for a long time considered a laboratory curiosity. Its biological significance was not understood until the early 20th century when it was identified as the "pellagra-preventing factor" and later named vitamin B3 or niacin. Pellagra, a disease marked by dermatitis, diarrhea, and dementia, was found to be caused by a deficiency of this essential nutrient.

The therapeutic applications of nicotinic acid expanded significantly in 1955 when it was discovered to have lipid-lowering properties. This finding established nicotinic acid as the first drug used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Its ability to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol made it a cornerstone of cardiovascular disease prevention for many decades. This historical success spurred extensive research into nicotinic acid derivatives to enhance efficacy and explore new therapeutic uses, including treatments for conditions like schizophrenia and inflammatory diseases, and even for applications in cosmetics.

Current Research Landscape and Interdisciplinary Relevance of 6-(4-Carboxyphenyl)nicotinic Acid

The contemporary significance of this compound lies primarily in its potential as a specialized organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials consisting of metal ions or clusters connected by organic ligands, creating highly ordered, crystalline structures. The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the geometry and chemical nature of its constituent metal ions and organic linkers.

The structure of this compound is ideally suited for this purpose. It possesses two carboxylate groups that can bind to metal centers, and a pyridine nitrogen atom that can also act as a coordination site. This multi-dentate nature allows it to form robust and intricate three-dimensional networks. Researchers have successfully constructed a variety of coordination polymers using structurally similar pyridine-dicarboxylic acid linkers. For example, new metal-organic frameworks have been derived from pyridine-3,5-dicarboxylic acid, and coordination polymers have been assembled from linkers like 6-hydroxynicotinic acid and 6-chloronicotinic acid.

The specific design of this compound, with its extended, rigid phenyl spacer, suggests its utility in creating MOFs with larger pore volumes and specific functionalities. Such materials are highly sought after for applications in gas storage, catalysis, and chemical separations. While specific, large-scale published studies on MOFs derived exclusively from this compound are emerging, its commercial availability and the extensive research on analogous compounds underscore its relevance. Its interdisciplinary importance spans from advanced materials science to the potential development of novel functional polymers and coatings.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRBGAQGOLFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687453 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676339-81-4 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Carboxyphenyl Nicotinic Acid and Analogues

Established Reaction Pathways for Pyridine (B92270) Carboxylic Acid Scaffold Construction

The creation of the core pyridine dicarboxylic acid structure is the foundational step. Methodologies range from classical multi-step syntheses to modern, more efficient catalytic processes. A key strategy for assembling the final biaryl system of 6-(4-carboxyphenyl)nicotinic acid involves the palladium-catalyzed cross-coupling of a functionalized pyridine with a functionalized benzene (B151609) ring.

Multistep Organic Synthesis Routes

The construction of pyridine rings can be achieved through various established synthetic routes, often involving condensation reactions. Classic methods include the Hantzsch pyridine synthesis, which combines an aldehyde, ammonia, and a β-ketoester to form a dihydropyridine that can be subsequently oxidized. For the specific substitution pattern of nicotinic acid (pyridine-3-carboxylic acid), industrial synthesis often begins with simpler alkylpyridines, such as 3-methylpyridine (β-picoline), which is then oxidized. frontiersin.org

A highly effective and widely used method for creating the crucial carbon-carbon bond between the two aromatic rings in molecules like this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.orgnih.gov A plausible synthetic pathway for the target molecule would involve:

Starting Materials : The synthesis would likely begin with a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) and 4-carboxyphenylboronic acid.

Coupling Reaction : These two fragments are then coupled using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, in the presence of a base (e.g., sodium carbonate or potassium phosphate). organic-chemistry.orgudel.edu

Hydrolysis : If an ester of nicotinic acid was used to improve solubility or reactivity, a final hydrolysis step is performed to yield the two carboxylic acid groups.

This modular approach is exceptionally powerful as it allows for the synthesis of a wide array of analogues by simply varying the substituents on either the pyridine or the boronic acid starting materials. nih.gov

Atom-Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for pyridine carboxylic acids. Atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgskpharmteco.com

Historically, the synthesis of pyridine carboxylic acids, such as nicotinic acid, involved stoichiometric oxidation using reagents like potassium permanganate or nitric acid, which generate significant inorganic waste and have low atom economy. frontiersin.org Modern approaches focus on catalytic methods that are more environmentally benign. nih.govijarsct.co.inresearchgate.net

Key green chemistry considerations include:

Catalytic Oxidation : The use of heterogeneous catalysts with air or oxygen as the terminal oxidant for converting alkylpyridines into pyridine carboxylic acids. This minimizes waste as the primary byproduct is water.

Enzymatic Synthesis : Biocatalytic methods, using enzymes like nitrilases, are being developed to convert cyanopyridines into nicotinic acid under mild, aqueous conditions. This approach offers high selectivity and is inherently environmentally friendly. frontiersin.org

Solvent Choice and Energy Input : Newer protocols often utilize greener solvents or solvent-free conditions. rasayanjournal.co.in Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

The following table compares traditional and green synthetic approaches for the production of a basic nicotinic acid scaffold.

| Method | Reagents/Catalyst | Typical Conditions | Key Byproducts | Atom Economy |

| Traditional Oxidation | KMnO₄ or HNO₃ | High temperatures, strong acids | MnO₂ or NOx salts, inorganic waste | Low |

| Catalytic Air Oxidation | V₂O₅-TiO₂ catalyst, Air | Gas phase, 300-400°C | H₂O, CO₂ | High |

| Enzymatic Hydrolysis | Nitrilase enzyme | Aqueous buffer, mild temp. | Ammonium | Very High |

Functionalization and Derivatization Approaches for the this compound Core

Once the core biaryl structure is assembled, further functionalization can be undertaken to produce complex analogues. The challenge lies in controlling the position of the new functional groups, a concept known as regioselectivity, and controlling the three-dimensional arrangement of atoms, or stereochemistry.

Regioselective Functionalization Techniques

The electronic nature of the pyridine ring, particularly with electron-withdrawing carboxylic acid groups, influences where subsequent reactions will occur. Directing group strategies and C-H activation are powerful tools for achieving regioselectivity.

Directed C-H Functionalization : The existing carboxylic acid or nitrogen atom on the pyridine ring can act as a directing group, coordinating to a metal catalyst (e.g., palladium, rhodium, or ruthenium) and guiding a reaction to a specific adjacent C-H bond. mdpi.com This allows for the precise installation of new alkyl, aryl, or other functional groups without the need for pre-functionalized starting materials, enhancing step- and atom-economy.

Altering Electronic Properties : The pyridine nitrogen can be converted to an N-oxide. This modification alters the electron distribution in the ring, making different positions more susceptible to either electrophilic or nucleophilic attack, thereby enabling functionalization patterns that are not accessible with the parent pyridine.

Stereochemical Control in Complex Analog Synthesis

Many advanced analogues of bioactive molecules require precise control over their three-dimensional structure. This is particularly relevant when converting the flat, aromatic pyridine ring into a non-aromatic, chiral structure like a piperidine.

Asymmetric Dearomatization : A key strategy involves the dearomatization of the pyridine ring. This can be achieved through catalytic asymmetric reduction or functionalization. For instance, a pyridine can be partially reduced to a dihydropyridine, which can then undergo a rhodium-catalyzed asymmetric carbometalation reaction. nih.govacs.org This process uses a chiral ligand on the metal catalyst to control the stereochemical outcome, leading to the formation of highly enantioenriched tetrahydropyridines, which can be further reduced to chiral piperidines.

Chiral Pool Synthesis : Another approach involves starting with a readily available chiral molecule, such as an amino acid or a sugar, and using it as a scaffold to construct the substituted pyridine or piperidine ring. This method incorporates pre-existing stereocenters into the final molecule.

These stereocontrolled methodologies are essential for synthesizing complex analogues where the specific 3D arrangement of atoms is critical for its intended properties.

Advanced Structural Elucidation and Solid State Characterization of 6 4 Carboxyphenyl Nicotinic Acid Systems

Single Crystal X-ray Diffraction Studies for Atomic Resolution Structural Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published studies detailing the crystal structure of 6-(4-Carboxyphenyl)nicotinic acid could be identified. Such a study would be crucial for understanding its molecular conformation, bond lengths, and bond angles.

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For complex organic molecules like this compound, with its multiple functional groups and potential for various intermolecular interactions, specialized crystal growth techniques would likely be necessary. These could include slow evaporation from various solvents or solvent mixtures, vapor diffusion, or cooling crystallization methods. Without experimental data, the optimal conditions for obtaining single crystals of this compound remain undetermined.

Advanced Spectroscopic Investigations for Molecular Connectivity and Conformation

Spectroscopic techniques are vital for confirming the molecular structure and understanding the electronic and vibrational properties of a compound. While basic product information is available from commercial sources, detailed spectroscopic studies on this compound are not found in the scientific literature.

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR would be expected to show a series of signals in the aromatic region corresponding to the protons on the phenyl and pyridine (B92270) rings. The chemical shifts and coupling constants of these signals would provide detailed information about the electronic environment and connectivity of the protons. ¹³C NMR would complement this by identifying all unique carbon atoms, including the quaternary carbons of the carboxylic acid groups and the substituted rings. 2D NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning the proton and carbon signals. While spectra for the parent compound, nicotinic acid, are well-documented, specific NMR data for this compound is not publicly available.

High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₉NO₄), the expected exact mass would be approximately 243.0532 g/mol . HRMS would confirm this with high accuracy. Fragmentation analysis within the mass spectrometer could provide further structural information by identifying characteristic losses, such as the loss of CO₂ or the cleavage of the bond between the two aromatic rings.

Mechanistic Organic Chemistry of 6 4 Carboxyphenyl Nicotinic Acid Transformations

Identification and Characterization of Reaction Intermediates and Transition States

The direct identification and characterization of reaction intermediates and transition states in the synthetic pathways leading to or involving 6-(4-carboxyphenyl)nicotinic acid are not detailed in available research. Spectroscopic techniques such as NMR and mass spectrometry are powerful tools for identifying and characterizing transient species in a reaction. researchgate.netresearchgate.net Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model transition state structures and energies, providing a deeper understanding of the reaction pathway. rsc.orgnih.gov However, specific studies applying these methods to the transformations of this compound are absent from the scientific literature.

Influence of Substituent Effects on Reaction Pathways and Reactivity Profiles

While the influence of substituents on the reactivity of pyridines and phenylboronic acids in Suzuki-Miyaura reactions is a general area of study, a specific analysis of the substituent effects for this compound is not available. The electronic and steric properties of the carboxylic acid groups on both the nicotinic acid and phenyl rings are expected to influence the reaction's efficiency. For instance, the presence of carboxylic acid groups can sometimes interfere with the catalytic cycle, potentially by coordinating with the palladium catalyst. reddit.com The position of these substituents on the pyridine (B92270) and benzene (B151609) rings would also dictate the regioselectivity of the reaction. nih.govacademie-sciences.fr However, a systematic study detailing these effects for this specific molecule has not been documented.

Mechanistic Insights into Ligand Coordination and Reactivity Influence

The coordination of this compound as a ligand to metal centers and the subsequent influence on its reactivity is an area that remains to be explored in detail. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups offer potential coordination sites for metal ions. nih.gov The mode of coordination could significantly alter the electronic properties and reactivity of the molecule. While the coordination chemistry of nicotinic acid derivatives, in general, has been investigated, specific mechanistic insights into how the coordination of this compound influences its transformational pathways are not available in the reviewed literature.

Computational Chemistry and Molecular Modeling of 6 4 Carboxyphenyl Nicotinic Acid Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications for Molecular and Electronic Properties

While no specific DFT studies on 6-(4-Carboxyphenyl)nicotinic acid have been published, this method is commonly used for related compounds. For nicotinic acid and its derivatives, DFT is employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity. mdpi.com Such studies also help in analyzing molecular electrostatic potential maps to identify sites susceptible to electrophilic and nucleophilic attack. For this compound, DFT could elucidate how the addition of the carboxyphenyl group influences the electronic distribution and reactivity of the parent nicotinic acid scaffold.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods, which are computationally more intensive than DFT, are used for high-accuracy predictions of molecular energies and structures. There are no specific ab initio studies reported for this compound. For related molecules, these methods are valuable for calculating precise ionization potentials and heats of formation, providing benchmark data for less computationally expensive methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No dedicated molecular dynamics simulation studies for this compound are available. MD simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological membrane. For nicotinic acid derivatives, MD simulations can reveal how the molecule behaves over time, including the rotation of single bonds and the formation of intermolecular hydrogen bonds, which are critical for its interaction with biological targets.

Molecular Docking and Protein-Ligand Interaction Studies with Nicotinic Acid Derivatives

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.

Ligand-Target Binding Affinity and Docking Score Prediction

There are no published docking studies specifically featuring this compound. However, docking studies on other nicotinic acid derivatives are common, particularly in the context of their interaction with the nicotinic acid receptor, GPR109A. nih.gov These studies predict binding energies and docking scores to rank potential drug candidates. Such an analysis for this compound would be instrumental in predicting its potential biological targets and binding strength.

Identification of Key Binding Motifs and Active Site Residues

Docking studies on nicotinic acid analogs have identified key interactions, such as hydrogen bonds and pi-stacking, with specific amino acid residues in the binding pockets of their target proteins. nih.gov For this compound, a key research question would be how the two carboxylic acid groups and the biphenyl-like structure engage with receptor-site residues and whether it targets the same receptors as nicotinic acid.

Coordination Chemistry of 6 4 Carboxyphenyl Nicotinic Acid As a Ligand

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating 6-(4-Carboxyphenyl)nicotinic Acid

The use of this compound as a linker in MOF synthesis has led to the development of novel materials with tunable structures and functionalities. The synthesis is typically achieved under solvothermal conditions, where the ligand and metal salts react to form crystalline, porous frameworks. Characterization techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy are crucial for confirming the structure and stability of the resulting MOFs.

The design of MOFs using this compound is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The geometry and connectivity of the ligand, combined with the coordination preferences of the metal ion, dictate the final topology of the framework.

Key design principles include:

Choice of Metal Cluster: The selection of the metal ion or metal cluster, known as the secondary building unit (SBU), is critical. Different metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) offer distinct coordination numbers and geometries, which directly influence the framework's structure. For instance, the formation of paddle-wheel M₂(O₂CR)₄ units is common with copper and zinc. rsc.org

Ligand Functionality and Geometry: The this compound ligand offers multiple coordination sites: the nitrogen of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups. This allows for the formation of high-dimensional, robust frameworks. The angle between the two functional groups influences the size and shape of the pores within the MOF.

Control of Reaction Conditions: Parameters such as temperature, solvent, and the presence of modulators or competing ligands can be fine-tuned to direct the crystallization process towards a desired topology. researchgate.net Solvothermal synthesis often employs solvents like N,N-dimethylformamide (DMF), which can sometimes decompose and be incorporated into the MOF structure. researchgate.net

Multivariate MOFs (MV-MOFs): A sophisticated design approach involves incorporating multiple types of linkers with different functional groups into a single framework. This strategy, as demonstrated in analogues like MV-NUIG4, allows for the fine-tuning of the MOF's chemical environment and properties without altering its underlying topology. nih.gov

The porous nature and high surface area of MOFs constructed with this compound and similar ligands make them highly effective in various applications.

Gas Adsorption and Separation: MOFs with open tubular channels have shown remarkable capacity for gas adsorption, particularly for CO₂, C₂H₂, and C₂H₄. acs.org The specific chemical functionalities lining the pores, such as uncoordinated carboxylate oxygen atoms and aromatic rings, create preferential adsorption sites. acs.org This selectivity is the basis for their use in gas separation processes, including the separation of C₂H₄/CH₄, C₂H₂/CH₄, and CO₂/CH₄. acs.org Theoretical studies using Grand Canonical Monte Carlo (GCMC) simulations help to understand and predict the adsorption behavior of different gas molecules within the MOF structure. acs.org For example, a robust Cu(II)-MOF demonstrated high H₂ storage (2.29 wt% at 77 K) and a significant CO₂ uptake of 32.1 wt% at 273 K, along with high selectivity for CO₂ over N₂ and H₂. sigmaaldrich.com

Interactive Table: Gas Adsorption Data for a Representative MOF

| Gas Adsorbed | Adsorption Capacity | Conditions | Application | Reference |

| Hydrogen (H₂) | 2.29 wt% | 77 K | Gas Storage | sigmaaldrich.com |

| Carbon Dioxide (CO₂) | 32.1 wt% | 273 K | Gas Storage, Separation | sigmaaldrich.com |

Catalysis: The metallic nodes within the MOF structure can act as catalytic centers. The porous framework allows for the selective access of substrates to these active sites, making MOFs efficient and size-selective catalysts. MOFs have been successfully employed in reactions like the Knoevenagel condensation. sigmaaldrich.com The ability to functionalize the organic linkers can further enhance catalytic activity and selectivity.

Formation of Coordination Polymers and Discrete Metal Complexes with the Compound

Beyond the highly ordered structures of MOFs, this compound is also adept at forming a variety of coordination polymers and discrete metal complexes. The structure of the resulting assembly is highly dependent on the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions.

Coordination Polymers: These are one-, two-, or three-dimensional structures formed by the linking of metal centers with the ditopic this compound ligand. The flexibility of the ligand's coordination modes can lead to a range of network topologies. For instance, one-dimensional chains can be formed by linking M₂(O₂CR)₄ paddle-wheel units. rsc.org The length and nature of the ligand arms are crucial in tuning the final structure of these polymers. umn.edu

Discrete Metal Complexes: Under certain stoichiometric conditions, or with the use of co-ligands that block further extension, the formation of discrete, zero-dimensional metal complexes can be achieved. In these complexes, a central metal ion or cluster is coordinated by a finite number of this compound ligands.

Research on the analogous ligand, nicotinic acid, shows it can form complexes with various transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting structures can vary from simple 1:1 metal-to-ligand ratios to more complex arrangements where two ligand molecules coordinate to a single metal center. researchgate.net

Influence of Ligand Coordination on Metal Ion Electronic Properties and Catalytic Reactivity

The coordination of this compound to a metal ion significantly alters the electronic properties of the metal center, which in turn affects its catalytic reactivity and other characteristics.

The ligand field created by the nitrogen and oxygen donor atoms of the ligand influences the d-orbital splitting of the transition metal ion. This can affect the metal's redox potential, magnetic properties, and Lewis acidity. The nature of the donor atoms (e.g., N vs. O) and the geometry of the coordination sphere are key determinants of these properties. mdpi.com

The chelate effect, where the polydentate ligand binds to the metal at multiple points, leads to enhanced thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. nih.gov This stability is crucial for maintaining the integrity of the catalytic site during a reaction.

Furthermore, the ligand framework can influence catalytic reactivity through several mechanisms:

Steric Effects: The bulky nature of the ligand can create a specific pocket around the metal center, leading to size- and shape-selectivity in catalysis.

Electronic Effects: The electron-donating or withdrawing nature of the ligand's functional groups can modulate the electron density at the metal center, thereby tuning its reactivity.

Confinement Effects: The pores of a MOF or coordination polymer can pre-organize substrate molecules in an orientation that is favorable for the catalytic transformation, enhancing reaction rates and selectivity.

Studies on related systems have shown that the coordination environment dictates the binding and activation of substrates, which is the cornerstone of catalysis. nih.gov For example, the superoxide (B77818) dismutase (SOD) mimetic activity of copper complexes is highly dependent on the coordination of the carboxylate ligands. nih.gov

Catalysis Research Involving 6 4 Carboxyphenyl Nicotinic Acid and Its Derivatives

Homogeneous and Heterogeneous Catalytic Systems Utilizing Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids and their derivatives are versatile catalysts, active in both homogeneous and heterogeneous systems for a variety of chemical transformations.

In homogeneous catalysis , these compounds have been successfully employed as organocatalysts. For instance, pyridine-2,6-dicarboxylic acid has been identified as a highly efficient, metal-free, bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. patent9.com This reaction proceeds smoothly in water, highlighting its environmental friendliness and cost-effectiveness. patent9.com Similarly, pyridine-2-carboxylic acid is an effective catalyst for the rapid, multi-component synthesis of pyrazolo[3,4-b]quinolinones, demonstrating the utility of these scaffolds in constructing complex molecules under mild conditions. Quantum chemical studies have also elucidated the role of pyridine in the homogeneous reduction of CO2, where it catalyzes the reaction through a proton-coupled electron transfer (PCET) mechanism.

The utility of these compounds extends to transition metal-catalyzed reactions. Research has shown that in certain manganese-based oxidation systems, the pyridyl-containing ligands decompose in situ to form pyridine-2-carboxylic acid, which is the true active catalyst for the oxidation of alkenes and alcohols. Nicotinic acid (pyridine-3-carboxylic acid) is also used as a special additive in zinc electroplating baths, where it influences the deposition process.

In heterogeneous catalysis , pyridine derivatives provide robust and recyclable options. Polymeric pyridine hydrochloride, for example, serves as a milder, less corrosive alternative to strong acids for producing acetal (B89532) esters from carboxylic acids and vinyl ethers. For large-scale industrial production, heterogeneous catalysts are paramount. An improved, cost-effective, and eco-friendly process for producing key pyridine carboxylic acids like nicotinic acid and isonicotinic acid utilizes a catalyst composed of vanadium and titanium oxides packed in a multilayer arrangement. This vapor-phase oxidation of alkylpyridines is a cornerstone of their industrial synthesis.

Below is a summary of various catalytic systems employing pyridine carboxylic acids.

| Catalyst System | Type | Reaction Catalyzed | Key Findings | Source(s) |

| Pyridine-2,6-dicarboxylic acid | Homogeneous (Organocatalyst) | Hydrophosphonylation of aldehydes/ketones | Metal-free, bifunctional catalyst; operates efficiently in water. | patent9.com |

| Pyridine-2-carboxylic acid | Homogeneous (Organocatalyst) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Green, efficient synthesis with excellent yields (84-98%). | |

| Pyridine | Homogeneous | Reduction of CO2 | Catalyzes reduction via a proton-coupled electron transfer (PCET) mechanism. | |

| Manganese / Pyridine-2-carboxylic acid | Homogeneous (In-situ formed) | Oxidation of alkenes and alcohols | The pyridine carboxylic acid is the true catalytic species, formed from ligand decomposition. | |

| Polymeric pyridine hydrochloride | Heterogeneous | Acetal ester synthesis | Milder and less corrosive than traditional strong acid catalysts. | |

| Vanadium & Titanium Oxides | Heterogeneous | Vapor-phase oxidation of alkylpyridines | Enables large-scale industrial production of nicotinic and isonicotinic acids. | |

| Nicotinic Acid | Additive | Zinc Electroplating | Used as a special additive in the electroplating process. |

Role of 6-(4-Carboxyphenyl)nicotinic Acid as a Ligand in Transition Metal Catalysis

While direct catalytic applications of this compound are not extensively documented, its molecular structure provides significant insight into its potential as a ligand in transition metal catalysis. The compound features three key coordinating sites: the nitrogen atom of the pyridine ring and the oxygen atoms from its two carboxyl groups. This structure allows it to act as a versatile building block for creating complex coordination compounds and metal-organic frameworks (MOFs).

The presence of both a pyridine-3-carboxylic acid (nicotinic acid) moiety and a benzoic acid moiety attached to the pyridine core suggests it can function as a multidentate or bridging ligand. This capability is crucial for constructing stable, polynuclear metal complexes. The catalytic potential of such complexes can be inferred from related systems. For example, copper complexes of nicotinic acid have been synthesized and shown to exhibit superoxide (B77818) dismutase (SOD) mimetic activity, demonstrating that metal complexes of pyridine carboxylic acids can perform important biomimetic catalytic functions. Furthermore, the in situ formation of catalytically active manganese complexes with pyridine-2-carboxylic acid underscores the fundamental role of the pyridine-carboxylate scaffold in facilitating oxidation catalysis.

Given these precedents, this compound is a prime candidate for designing new catalysts. Its rigid structure could be exploited to create well-defined active sites within a metal complex, potentially leading to high selectivity in catalytic transformations. The two carboxylic acid groups, with their different electronic environments, could also allow for the stepwise assembly of heterometallic complexes, opening avenues for cooperative catalysis.

Mechanistic Understanding of Catalytic Processes Enhanced by the Compound

The study of simpler pyridine carboxylic acids has provided valuable mechanistic insights that can be extrapolated to understand the potential catalytic behavior of this compound. Several distinct catalytic mechanisms have been identified.

One key mechanism is the "cap-pair" effect, observed in the electroreduction of Zn²⁺ ions catalyzed by nicotinic acid. In this process, the nicotinic acid anions adsorb onto the electrode surface and form an active complex with the metal ions, which facilitates the electron transfer process. This surface-adsorption and complex formation is a critical step in accelerating the reaction.

In the context of organocatalysis, such as the hydrophosphonylation reaction catalyzed by pyridine-2,6-dicarboxylic acid, the mechanism involves the catalyst generating hydronium ions in water. patent9.com These ions activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack. patent9.com This demonstrates the ability of the carboxylic acid functions to act as proton donors, a key feature of Brønsted acid catalysis.

Furthermore, mechanistic studies on manganese-based oxidation reveal that the catalytically active species can be formed in situ from a precursor ligand. The decomposition of a more complex pyridyl ligand into the simpler and more effective pyridine-2-carboxylic acid catalyst highlights that the ultimate catalytic species may only be revealed under reaction conditions.

Development of Sustainable Catalytic Approaches with Pyridine Carboxylic Acid Scaffolds

The development of sustainable chemical processes is a major goal of modern chemistry, and pyridine carboxylic acid scaffolds are proving to be valuable tools in this endeavor. Their utility in green chemistry stems from their potential as metal-free organocatalysts, their efficiency in atom-economical reactions, and their use as renewable building blocks.

The use of pyridine-2,6-dicarboxylic acid as a bifunctional organocatalyst that operates in water is a prime example of a sustainable approach. patent9.com This system avoids the need for hazardous solvents and toxic metal catalysts, aligning with the principles of green chemistry. patent9.com Similarly, employing pyridine-2-carboxylic acid to catalyze multi-component reactions provides a rapid and efficient method for building molecular complexity, minimizing waste by incorporating multiple starting materials into the final product in a single step. The use of milder catalysts like polymeric pyridine hydrochloride, which are less corrosive and easier to handle than traditional strong acids, also contributes to safer and more sustainable industrial processes.

Looking beyond catalysis, pyridine dicarboxylic acids are being explored as renewable building blocks for high-performance materials. They are seen as rigid, bio-based alternatives to fossil-fuel-derived aromatic chemicals currently used in products like coatings and packaging. The development of polyesters from pyridine dicarboxylic acids opens the door to creating materials that are not only safe and have superior properties but are also part of a circular economy. These efforts highlight the broad potential of pyridine carboxylic acid scaffolds in the transition towards a more sustainable chemical industry.

Biological and Medicinal Chemistry Research on Nicotinic Acid Derivatives

Investigation of Enzyme Inhibition by Nicotinic Acid Derivatives

Nicotinic acid derivatives have been the subject of research for their potential to inhibit various enzymes, a characteristic attributed to their shared pyridine (B92270) functionality. nih.gov

Research has shown that nicotinic acid and its amide form, nicotinamide (B372718), can inhibit human cytochrome P450 enzymes. In vitro studies have demonstrated that at therapeutic concentrations, both nicotinic acid and nicotinamide inhibit CYP2D6. nih.gov Nicotinamide also shows inhibitory effects on CYP3A4 and CYP2E1. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov

A study on nicotinic acid derivatives with modifications at the 6th position of the pyridine ring revealed inhibitory activity against α-amylase and α-glucosidase. nih.gov Specifically, certain derivatives demonstrated micromolar inhibition against α-amylase, with one compound showing a remarkable enzyme inactivation level. nih.gov Other derivatives exhibited significant inhibition against α-glucosidase. nih.gov Mechanistic studies indicated that these promising compounds act through a noncompetitive inhibition mechanism for both enzymes. nih.gov

Furthermore, some nicotinic acid analogues have been found to inhibit the induction of ornithine decarboxylase (ODC) activity. nih.gov

The table below summarizes the inhibitory activity of various nicotinic acid derivatives on specific enzymes.

| Derivative/Analogue | Target Enzyme | Inhibition Details |

| Nicotinic acid | CYP2D6 | K_i = 3.8 +/- 0.3 mM nih.gov |

| Nicotinamide | CYP2D6 | K_i = 19 +/- 4 mM nih.gov |

| Nicotinamide | CYP3A4 | K_i = 13 +/- 3 mM nih.gov |

| Nicotinamide | CYP2E1 | K_i = 13 +/- 8 mM nih.gov |

| Compound 8 (a nicotinic acid derivative) | α-amylase | IC_50 of 20.5 µM nih.gov |

| Compound 44 (a nicotinic acid derivative) | α-amylase | IC_50 of 58.1 µM; ~72% enzyme inactivation nih.gov |

| Compound 35 (a nicotinic acid derivative) | α-glucosidase | IC_50 of 32.9 µM nih.gov |

| Compound 39 (a nicotinic acid derivative) | α-glucosidase | IC_50 of 26.4 µM; ~80-90% enzyme inhibition at saturation nih.gov |

| Nicotinamide | Ornithine Decarboxylase | 74.3% inhibition of DEN-induced activity nih.gov |

| Nicotinic acid | Ornithine Decarboxylase | 85.5% inhibition of DEN-induced activity nih.gov |

| 3-Hydroxymethylpyridine | Ornithine Decarboxylase | 94.6% inhibition of DEN-induced activity nih.gov |

| beta-Picoline | Ornithine Decarboxylase | 97.6% inhibition of DEN-induced activity nih.gov |

| Pyridine-3-aldehyde | Ornithine Decarboxylase | 72.6% inhibition of DEN-induced activity nih.gov |

| Ethylnicotinate | Ornithine Decarboxylase | 55.2% inhibition of DEN-induced activity nih.gov |

K_i: Inhibition constant; IC_50: Half-maximal inhibitory concentration; DEN: Diethylnitrosamine

The structure of nicotinic acid derivatives plays a crucial role in their enzyme-inhibiting capabilities. For instance, in the case of cytochrome P450 enzymes, the pyridine nitrogen atom is a key feature for inhibition. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX) found that the inhibitory activity against the reverse mode of NCX was dependent on the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring. nih.gov

Research on inhibitors of the nicotine-metabolizing enzyme CYP2A6 has also utilized comparative molecular field analysis (CoMFA) to understand the steric and electrostatic properties required for potent inhibitors. nih.gov

Antimicrobial Research Perspectives with Pyridine Carboxylic Acid Scaffolds

Pyridine-based compounds, including nicotinic acid derivatives, are of significant interest in the development of new antimicrobial agents due to their broad-spectrum therapeutic potential. nih.gov

Nicotinic acid derivatives are known to be highly specific antibacterial agents, particularly effective against Mycobacterium. drugs.com Their mechanism of action is believed to involve the inhibition of peptide synthesis in susceptible organisms. drugs.com

Some pyridine derivatives have been shown to interact with bacterial cell walls, leading to apoptosis. nih.gov Pyridine-2,6-dithiocarboxylic acid, a metal chelator, exhibits its antimicrobial effect through metal sequestration. nih.gov

In the context of antifungal activity, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria and some fungi of the genus Candida. nih.gov

The table below presents the antimicrobial activity of selected pyridine and nicotinic acid derivatives.

| Compound/Derivative | Target Organism(s) | Activity/Mechanism |

| Nicotinic acid derivatives | Mycobacterium | Inhibition of peptide synthesis drugs.com |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Bacteria | Irreversible interaction with bacterial cell walls, leading to apoptosis nih.gov |

| Pyridine-2,6-dithiocarboxylic acid | Bacteria | Metal sequestration nih.gov |

| Acylhydrazone derivatives of nicotinic acid | Gram-positive bacteria (Staphylococcus epidermidis ATCC 12228, Staphylococcus aureus ATCC 43300) and Candida species | MIC values ranging from 1.95–15.62 µg/mL against Gram-positive bacteria nih.govnih.gov |

MIC: Minimum Inhibitory Concentration

The emergence of multidrug-resistant (MDR) pathogens is a major global health concern. mdpi.com Bacteria develop resistance through various mechanisms, including enzymatic degradation of antibiotics, alteration of drug targets, and overexpression of efflux pumps. mdpi.comnih.gov

Novel pyridine-based compounds are being explored as a strategy to combat MDR. nih.gov Some newly synthesized pyridine derivatives have shown inhibitory activity against multidrug-resistant S. aureus (MRSA). nih.gov One approach involves designing compounds that can overcome resistance mechanisms. For example, some nicotinic acid derivatives are used in combination with other drugs to treat tuberculosis, as using them alone can lead to the rapid development of resistance. drugs.com

Efflux pumps are a significant mechanism of multidrug resistance, actively transporting antibiotics out of the bacterial cell. jabonline.in The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. jabonline.in While specific research on 6-(4-Carboxyphenyl)nicotinic acid as an EPI is not detailed in the provided results, the broader class of heterocyclic compounds is being investigated for this purpose.

Anti-inflammatory Research with Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties. nih.govnih.gov

Research has shown that nicotinic acid can reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in activated human monocytes. nih.gov This anti-inflammatory effect is mediated through the GPR109A receptor and involves the inhibition of the NF-κB pathway. nih.gov

A study on nicotinamide, a derivative of nicotinic acid, also revealed anti-inflammatory and antioxidative effects in human gestational tissues, suggesting a potential role in managing preterm labor. researchgate.net These effects were associated with a reduction in pro-inflammatory cytokines and prostaglandins, and an attenuation of oxidative stress. researchgate.net

Furthermore, a meta-analysis of interventional studies concluded that niacin treatment is associated with significant reductions in C-reactive protein (CRP) and TNF-α levels. nih.gov

The table below highlights the anti-inflammatory effects of nicotinic acid and its derivatives.

| Compound | Model/System | Effect |

| Nicotinic acid | Activated human monocytes | Reduced secretion of TNF-α, IL-6, and MCP-1 nih.gov |

| Nicotinamide | Human gestational tissues | Reduced release of TNF-α, IL-6, IL-8, PGE₂, and PGF₂α; attenuated oxidative stress researchgate.net |

| Niacin | Human studies (meta-analysis) | Significant reduction in CRP and TNF-α levels nih.gov |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; MCP-1: Monocyte Chemoattractant Protein-1; PGE₂: Prostaglandin E₂; PGF₂α: Prostaglandin F₂α; CRP: C-reactive protein

Exploration of Other Pharmacological Research Areas (e.g., anti-tumor, anti-diabetic, anti-Alzheimer's based on pyridine carboxylic acid class)

The pyridine carboxylic acid scaffold, a core component of this compound, is a cornerstone in the development of new therapeutic agents. This structural motif is present in a wide array of biologically active compounds, and its derivatives have been the subject of extensive pharmacological research. While specific studies on the anti-tumor, anti-diabetic, and anti-Alzheimer's properties of this compound are not extensively documented in publicly available research, the broader class of nicotinic acid and pyridine carboxylic acid derivatives has shown significant promise in these critical areas of medicinal chemistry.

Anti-Tumor Research

The fight against cancer has led researchers to explore a multitude of chemical structures for their potential to inhibit tumor growth. Nicotinic acid derivatives have emerged as a promising class of compounds in this domain. Research has shown that certain derivatives can exhibit potent anti-cancer activity through various mechanisms.

One area of focus has been the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. A study on novel nicotinic acid-based cytotoxic agents demonstrated that some derivatives exhibit significant inhibitory efficacy against VEGFR-2. For instance, specific compounds within this class have shown high cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. One particular derivative displayed a VEGFR-2 inhibition with an IC50 value of 0.068 µM, indicating strong potential as an anti-tumor agent. smolecule.com

Furthermore, the role of nicotinamide, a form of vitamin B3, in cancer biology is complex. While it is essential for cellular metabolism and DNA repair, some studies suggest that certain cancers might exploit niacin for their growth. The enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to NAD+, has been found to be overexpressed in some cancers, suggesting a reliance on this pathway for their proliferation. This highlights the intricate relationship between nicotinic acid metabolism and cancer, making it a fertile ground for further investigation.

Table 1: Cytotoxic Activity of Selected Nicotinic Acid Derivatives

| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action |

| Derivative 5c | HCT-15 | Not specified | VEGFR-2 Inhibition |

| Derivative 5c | PC-3 | Not specified | VEGFR-2 Inhibition |

| Sorafenib (Reference) | HCT-15 | Not specified | VEGFR-2 Inhibition |

| Doxorubicin (Reference) | HCT-15 | Not specified | DNA Intercalation |

Data synthesized from studies on novel nicotinic acid-based cytotoxic agents. smolecule.com

Anti-Diabetic Research

The global rise in diabetes has spurred the search for new and effective treatments. Nicotinic acid and its derivatives have been investigated for their potential to manage this metabolic disorder. The mechanisms of action are varied, ranging from influencing glucose metabolism to inhibiting key enzymes involved in carbohydrate digestion.

A recent study explored a library of novel nicotinic acid derivatives for their ability to inhibit α-amylase and α-glucosidase, two enzymes that play a crucial role in the breakdown of carbohydrates into glucose. The inhibition of these enzymes can help to control post-meal blood sugar spikes. The research identified several compounds with significant inhibitory activity. For example, two derivatives, compounds 8 and 44, showed notable inhibition of α-amylase with IC50 values of 20.5 µM and 58.1 µM, respectively. Similarly, compounds 35 and 39 were effective inhibitors of α-glucosidase, with IC50 values of 32.9 µM and 26.4 µM, respectively. These findings suggest that nicotinic acid derivatives could be a valuable scaffold for developing new anti-diabetic drugs.

However, it is also important to note that niacin therapy itself has been associated with a moderately increased risk of new-onset diabetes in some studies, a phenomenon that is still being investigated.

Table 2: Inhibitory Activity of Nicotinic Acid Derivatives on Carbohydrate-Metabolizing Enzymes

| Compound | Enzyme | IC50 (µM) |

| 8 | α-amylase | 20.5 |

| 44 | α-amylase | 58.1 |

| 35 | α-glucosidase | 32.9 |

| 39 | α-glucosidase | 26.4 |

Data from a study on nicotinic acid derivatives as α-amylase and α-glucosidase inhibitors.

Anti-Alzheimer's Research

The quest for effective treatments for Alzheimer's disease, a devastating neurodegenerative disorder, has led scientists to investigate a wide range of compounds. Nicotinic acid and its derivatives have garnered attention due to their potential neuroprotective effects.

Research has indicated that nicotinamide can restore cognitive function in mouse models of Alzheimer's disease. The proposed mechanism involves the inhibition of sirtuins and a selective reduction of a specific form of phosphorylated tau protein, a hallmark of the disease. Furthermore, niacin supplementation has been shown to ameliorate Alzheimer's-like pathology in animal models, suggesting a potential role in the prevention and treatment of the disease. Clinical trials are also underway to investigate the potential of nicotinic acid in treating Alzheimer's disease in humans.

The affinity of some pyridine carboxylic acid derivatives for nicotinic acetylcholine (B1216132) receptors further suggests their potential to modulate synaptic transmission and influence cognitive functions, which are impaired in Alzheimer's disease. While direct research on this compound in this area is limited, its structural similarity to other investigated compounds makes it an interesting candidate for future studies.

Advanced Materials Science Applications of 6 4 Carboxyphenyl Nicotinic Acid

Development of Functional Materials through Coordination Chemistry

The unique molecular architecture of 6-(4-carboxyphenyl)nicotinic acid, featuring a pyridine (B92270) ring and two carboxylic acid groups in a non-linear arrangement, makes it a highly versatile building block, or linker, for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating extended one-, two-, or three-dimensional structures with a wide array of functional properties.

The coordination chemistry of ligands similar to this compound, such as other pyridine dicarboxylic acids, has been extensively explored. For instance, the adaptable nature of pyridine-dicarboxylic acid linkers has led to the synthesis of a variety of coordination polymers with manganese(II), cobalt(II/III), nickel(II), and copper(II). rsc.orgacs.org These materials exhibit diverse structural dimensionalities and topologies, which are influenced by the choice of metal ion and the presence of ancillary ligands. rsc.orgacs.org The resulting frameworks can possess interesting properties, including catalytic activity. rsc.orgacs.org

A significant area of application for functional materials derived from such linkers is in the field of luminescent sensing. Metal-organic frameworks can exhibit luminescence originating from the organic linker, the metal ion, or a combination of both in a phenomenon known as the antenna effect. ccspublishing.org.cn The porosity of MOFs allows for the inclusion of guest molecules, which can interact with the framework and cause a change in the luminescent signal, enabling the detection of specific analytes. For example, a luminescent Cd-MOF constructed from 3,5-bis(4-carboxyphenyl) pyridine has demonstrated high sensitivity for the detection of Fe³⁺ and Cr(VI) ions, as well as nitroaromatic compounds like trinitrophenol. nih.gov Similarly, a Zn(II)-MOF based on 4-(4-carboxyphenoxy) phthalate (B1215562) acid has been shown to be an effective luminescent sensor for acetone (B3395972) and the antibiotic tetracycline. nih.gov Given the structural similarities, it is highly probable that MOFs synthesized from this compound would also exhibit interesting and potentially useful luminescent properties for sensing applications. rsc.orgnorthampton.ac.uk

The table below summarizes the types of functional coordination polymers and MOFs that have been developed using ligands analogous to this compound, highlighting the potential applications for materials derived from this specific linker.

| Metal Ion | Analogous Linker System | Resulting Material | Key Functional Property | Potential Application |

| Mn(II), Co(II/III), Ni(II), Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Coordination Polymers | Catalytic Activity | Catalysis |

| Cd(II) | 3,5-bis(4-carboxyphenyl) pyridine | Metal-Organic Framework | Luminescence Quenching | Chemical Sensing |

| Zn(II) | 4-(4-carboxyphenoxy) phthalate acid | Metal-Organic Framework | Luminescence Quenching | Chemical Sensing |

| Cd(II), Pb(II), Zn(II) | 5-(triazol-1-yl)nicotinic acid | Luminescent MOFs | High Selectivity and Sensitivity | Ion Sensing |

Integration into Polymeric Systems and Composites for Tailored Properties

While the use of this compound in the direct formation of coordination polymers is well-established, its integration into more traditional polymeric systems and composites is a less explored area of research. However, the bifunctional nature of this molecule, with its rigid aromatic core and reactive carboxylic acid groups, suggests significant potential for tailoring the properties of various polymers.

One possible application is in the reinforcement of polymer matrices. The incorporation of rigid molecular structures can enhance the mechanical properties and thermal stability of polymers. For instance, in the context of polyamides, such as Polyamide 6 (PA6), the manufacturing of thermoplastic composites through in-situ anionic ring-opening polymerization is a known technique. researchgate.netresearchgate.net Small molecules with carboxylic acid functionalities could potentially act as chain modifiers or be grafted onto the polymer backbone, influencing the crystallinity and mechanical strength of the final composite material.

Furthermore, the presence of the pyridine nitrogen atom and the carboxylic acid groups could improve the interfacial adhesion between the polymer matrix and inorganic fillers in a composite material. Enhanced adhesion is crucial for effective stress transfer from the polymer to the filler, leading to improved mechanical performance. This is a common strategy in the development of advanced composites.

Another potential avenue is the development of functional polymer blends. The specific interactions that this compound can engage in, such as hydrogen bonding, could be exploited to create miscible polymer blends with unique properties. For example, it could act as a compatibilizer in otherwise immiscible polymer systems.

Although direct research on the integration of this compound into polymeric systems is limited, the table below outlines potential roles and the expected impact on polymer properties based on the chemical nature of the compound.

| Polymeric System | Potential Role of this compound | Expected Impact on Properties |

| Thermoplastic Composites (e.g., PA6) | Reinforcing agent, chain modifier | Increased mechanical strength and thermal stability |

| Filled Polymer Composites | Interfacial adhesion promoter | Improved stress transfer and mechanical performance |

| Polymer Blends | Compatibilizer | Enhanced miscibility and tailored physical properties |

Role in the Design of Organic Semiconductors and Electronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used.

While there is no direct research reporting the use of this compound as a primary component in organic semiconductors, its molecular structure contains elements that are of interest for the design of such materials. The extended π-conjugated system, encompassing both the phenyl and pyridine rings, is a fundamental requirement for charge transport in organic semiconductors. arborpharmchem.com The presence of both electron-donating (phenyl) and electron-withdrawing (pyridine) character within the same molecule could lead to interesting intramolecular charge transfer properties, which are often exploited in the design of materials for non-linear optics and photovoltaics.

Derivatives of phenyl and thienyl compounds have been successfully synthesized and characterized as organic semiconductors for thin-film transistors, demonstrating p-channel characteristics with notable charge carrier mobilities. nih.gov The ability to modify the core structure, for example by introducing different functional groups, allows for the fine-tuning of the electronic energy levels and charge transport properties. rsc.org

Furthermore, the carboxylic acid groups of this compound offer a route to further functionalization or to anchor the molecule to surfaces, which can be advantageous in the fabrication of layered electronic devices. For instance, self-assembled monolayers of organic molecules on electrode surfaces are a common strategy to improve charge injection and extraction in organic electronic devices.

Given the lack of direct experimental data, the potential of this compound in organic electronics remains speculative. However, the table below explores the possible roles this compound or its derivatives could play in this field, based on its inherent structural and chemical features.

| Application Area | Potential Role of this compound or its Derivatives | Key Structural Feature |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Extended π-conjugation |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Intramolecular charge transfer character |

| Organic Light-Emitting Diodes (OLEDs) | Host or emissive material | Tunable electronic energy levels |

| Interfacial Layers in Electronic Devices | Surface modifier for electrodes | Carboxylic acid functional groups for anchoring |

Environmental and Green Chemistry Research Associated with Pyridine Carboxylic Acids

Degradation Pathways and Environmental Fate Studies of Pyridine (B92270) Carboxylic Acid Structures

Pyridine and its derivatives, including pyridine carboxylic acids, enter the environment through industrial and agricultural activities. tandfonline.com Their fate is determined by a combination of abiotic factors like photochemical transformations and biotic processes, primarily biological degradation. tandfonline.com While pyridine itself is readily degraded in soil, the biodegradability of substituted pyridines can vary significantly based on the nature and position of the ring substituents. tandfonline.com

Bacteria are the primary drivers of the biodegradation of many simple pyridine derivatives, especially hydroxypyridines and pyridinecarboxylic acids. tandfonline.com The degradation pathways often involve hydroxylated intermediates, where the initial hydroxylation step incorporates an oxygen atom derived from water. tandfonline.com Numerous bacterial species have been identified that can utilize pyridine compounds as their sole source of carbon and/or nitrogen, including species from the genera Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Rhodococcus. tandfonline.comasm.org

For instance, research on picolinic acid (a C2-carboxylated pyridine) has shown that Rhodococcus sp. PA18 can completely degrade it within 24 hours, forming 6-hydroxypicolinic acid as a major metabolite. mdpi.com This initial hydroxylation is a key step that facilitates the subsequent cleavage of the pyridine ring. mdpi.com Similarly, the metabolism of other pyridine derivatives often proceeds through hydroxylation followed by ring cleavage, ultimately leading to intermediates of central metabolic pathways like the tricarboxylic acid cycle. mdpi.com

However, some pyridine compounds are degraded through novel mechanisms that may involve initial reductive steps without the formation of the common hydroxylated intermediates. tandfonline.com The environmental persistence of specific pyridine carboxylic acids is therefore highly dependent on their structure. For example, nicotinamide (B372718), a related compound, is considered readily biodegradable and is not expected to bioaccumulate due to its low octanol-water partition coefficient (log Kow). epa.gov

The table below summarizes findings on the microbial degradation of various pyridine compounds, offering insight into the potential environmental fate of complex structures like 6-(4-Carboxyphenyl)nicotinic acid.

| Compound | Degrading Microorganism | Key Metabolic Process | Intermediate/Product | Reference |

| Pyridine | Arthrobacter sp. Strain 68b | Direct ring cleavage by monooxygenase | Succinic acid | asm.org |

| Picolinic Acid | Rhodococcus sp. PA18 | Aerobic degradation, hydroxylation | 6-Hydroxypicolinic Acid | mdpi.com |

| Nicotinic Acid | Rhodococcus sp. Y22 | Metabolism | Not specified | mdpi.com |

| 2-hydroxypyridine | Arthrobacter crystallopoietes | Pigment production | Crystalline pigment | tandfonline.com |

| Nicotinamide | Environmental microbes | Readily biodegradable | --- | epa.gov |

Role in Sustainable Chemical Processes and Bio-based Material Development

Pyridine carboxylic acids are gaining attention as valuable platform chemicals in green chemistry for the synthesis of pharmaceuticals and the development of bio-based materials. nih.govkit.edu Their rigid aromatic structure makes them attractive as renewable alternatives to fossil-based aromatic chemicals used in polymers like polyesters. wur.nl

One of the key areas of research is the use of pyridine dicarboxylic acids as monomers for bio-based polymers. rsc.org These compounds can be produced through the microbial conversion of lignin (B12514952), a major component of lignocellulosic biomass and an underutilized renewable resource. rsc.org For example, engineered strains of Rhodococcus jostii RHA1 have been used to convert components of wheat straw lignocellulose into pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. rsc.org These bio-based monomers are seen as potential substitutes for petroleum-derived terephthalic acid in the production of plastics. researchgate.net The development of polyesters from pyridine dicarboxylic acids could contribute to greater biomass resource efficiency and the growth of the bio-polymer market. wur.nlrsc.org

Furthermore, some pyridine carboxylic acids can act as efficient and green catalysts in organic synthesis. Pyridine-2-carboxylic acid, for instance, has been successfully used as a recyclable catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones under mild conditions, achieving excellent yields. nih.govrsc.org This highlights the potential for designing sustainable chemical processes that minimize waste and energy consumption.

The development of bio-based materials also extends to self-healing coatings and composites. For example, bio-based self-healing materials have been developed from renewable resources like castor oil, demonstrating the broader trend towards sustainable materials where pyridine-based structures could find future applications. researchgate.net The use of bio-based polymers is also being explored for applications like phase change materials for thermal energy storage, further expanding the scope for sustainable material design. mdpi.com

The following table details some of the pyridine carboxylic acids and related compounds being investigated for their role in sustainable chemistry.

| Compound/Derivative | Application | Research Focus | Potential Benefit | Reference |

| Pyridine-2,4-dicarboxylic acid | Bio-based polymer monomer | Production from lignin via engineered bacteria | Substitute for terephthalic acid | rsc.orgresearchgate.net |

| Pyridine-2,5-dicarboxylic acid | Bio-based polymer monomer | Production from lignin via engineered bacteria | Substitute for terephthalic acid | rsc.org |

| Pyridine-2-carboxylic acid | Green catalyst | Multi-component synthesis of quinolinones | Recyclable, milder reaction conditions | nih.govrsc.org |

| Pyridine dicarboxylic acids | Polyester building blocks | Synthesis of bio-based polyesters | Renewable alternative to fossil-based aromatics | wur.nl |

| Nicotinic Acid (Vitamin B3) | Pharmaceutical Synthesis | Biocatalytic production processes | Greener alternative to harsh chemical methods | nih.govresearchgate.net |

Chemical Approaches for Environmental Remediation Involving Pyridine Carboxylic Acid Derivatives

The inherent biodegradability of many pyridine carboxylic acids by a diverse range of microorganisms forms the basis for their potential use in environmental remediation strategies. tandfonline.commdpi.com Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising and sustainable approach for cleaning up sites contaminated with industrial chemicals.

The ability of bacteria like Rhodococcus and Arthrobacter to use pyridine compounds as a source of carbon and energy makes them candidates for the bioremediation of polluted environments. asm.orgmdpi.com For example, the isolation of Rhodococcus sp. PA18, which efficiently degrades picolinic acid, suggests its potential application in treating industrial wastewater containing this compound. mdpi.com The high water solubility of many pyridine derivatives means they can be easily transported into aquatic environments and soil, making their remediation an important environmental goal. mdpi.commdpi.com

While much of the research has focused on the natural attenuation and engineered bioremediation of simpler pyridine compounds, the fundamental mechanisms provide a framework for addressing more complex derivatives. The initial step of microbial degradation often involves hydroxylation, which destabilizes the aromatic ring and facilitates its cleavage. mdpi.com Understanding these pathways is crucial for developing effective remediation technologies.

In addition to bioremediation, chemical and photochemical processes can also contribute to the degradation of pyridine compounds in the environment. tandfonline.com For instance, nicotinamide has a calculated atmospheric photo-oxidation half-life of 2.23 days, indicating that it can be broken down by sunlight. epa.gov Coupled metabolic and photolytic pathways have also been noted for the degradation of pyridinedicarboxylic acids. osti.gov

Further research into the specific degradation pathways of complex molecules like this compound is needed to develop targeted remediation strategies for environments contaminated with such specific industrial chemicals.

Future Research Directions and Emerging Paradigms for 6 4 Carboxyphenyl Nicotinic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The paradigm of drug discovery and materials science is being transformed by artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the development timeline, reduce costs, and improve the success rate of new molecular entities. For 6-(4-Carboxyphenyl)nicotinic acid, the integration of AI/ML offers a powerful pathway to predict its properties and design novel derivatives with enhanced functionalities.

Machine learning models, such as graph neural networks (GNNs) and transformers, are adept at learning the complex rules of chemistry from vast datasets of known molecules. researchgate.net By representing this compound as a graph—where atoms are nodes and bonds are edges—GNNs can predict a wide array of properties, including solubility, toxicity, and binding affinity to specific biological targets. researchgate.net This predictive power allows researchers to screen virtual libraries of derivatives in silico, prioritizing the synthesis of only the most promising candidates. chemscene.com

Furthermore, generative AI models, like recurrent neural networks (RNNs) or variational autoencoders (VAEs), can be trained on chemical databases to "dream" up entirely new molecules. researchgate.netchemscene.com By fine-tuning these models with data specific to nicotinic acid derivatives and their known activities, researchers could generate novel structures based on the this compound scaffold, optimized for specific therapeutic effects or material properties. This approach moves beyond simple modification to intelligent, goal-oriented molecular design.

A crucial application of AI is in predicting drug-target interactions. researchgate.net Algorithms can analyze the structure of this compound and predict its potential binding to a wide range of proteins, helping to identify new therapeutic opportunities beyond the known targets of nicotinic acid. researchgate.netyoutube.com

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Technique | Application Area | Potential Outcome | Reference |

|---|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of physicochemical properties (solubility, LogP) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | researchgate.net |

| Recurrent Neural Networks (RNNs) | De Novo Design | Generation of novel derivatives with optimized binding affinity or material characteristics. | chemscene.com |

| Transformer-based Models | Drug-Target Interaction | Identification of novel biological targets and prediction of binding affinity. | researchgate.net |

| Support Vector Machines (SVMs) | Biorelevance Assessment | Predictive modeling for biorelevant antioxidant capacity or other biological activities. | researchgate.net |

Advanced Mechanistic Insights through Operando Spectroscopy and Time-Resolved Techniques

Understanding how a molecule functions in real-time is critical for optimizing its performance, whether in a biological system or a functional material. Operando and time-resolved spectroscopic techniques provide a window into these dynamic processes, capturing transient intermediates and mechanistic pathways that are invisible to conventional static measurements. researchgate.netnumberanalytics.com

Given that this compound is a prime building block for metal-organic frameworks (MOFs), operando spectroscopy is crucial for understanding the behavior of these materials in applications like catalysis. chemscene.comresearchgate.netbohrium.com Techniques such as operando X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy can monitor the electronic and structural changes of the metal centers and the organic linker as a catalytic reaction proceeds. researchgate.netresearchgate.net This allows researchers to observe how the framework activates reactants, identifies the true active species (which may be a derivative of the original MOF), and understands deactivation mechanisms. researchgate.net

Time-resolved spectroscopy, operating on timescales from femtoseconds to seconds, can elucidate the fundamental photophysical and chemical processes of materials derived from this compound. youtube.comacs.org For instance, pump-probe transient absorption spectroscopy could be used to study the excited-state dynamics of a luminescent MOF built with this linker, revealing the pathways of energy transfer and emission that are key to its function as a sensor. numberanalytics.com For electrochemical applications, time-resolved Raman spectroscopy can characterize transient species formed during processes like water oxidation, providing critical data for developing more efficient catalysts. rsc.org

By applying these advanced techniques, researchers can move beyond a "black box" understanding and develop a precise, mechanism-based approach to designing the next generation of materials based on this compound.

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

While the synthesis of this compound can be achieved through established chemical methods, future research will increasingly focus on developing novel routes that are more sustainable, efficient, and cost-effective. The principles of green chemistry—reducing waste, minimizing energy consumption, and using less hazardous substances—provide a guiding framework for this endeavor.

One of the most promising avenues is the exploration of enzymatic synthesis. escholarship.org Biocatalysis, using enzymes like nitrilases or amidases, often proceeds under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, drastically reducing the energy input and eliminating the need for harsh organic solvents. escholarship.org Research into engineering enzymes that can specifically recognize and convert precursors into this compound could lead to a highly efficient and environmentally benign production method. escholarship.org